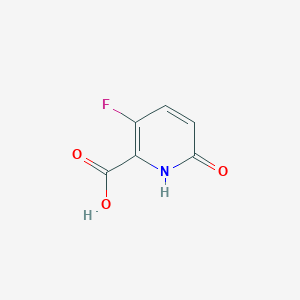

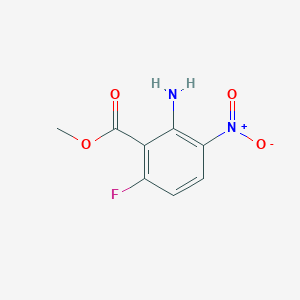

3-Fluoro-6-hydroxypicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-6-hydroxypicolinic acid (3F6HPA) is a small molecule that has been studied extensively for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid picolinic acid, and its unique structure and properties make it an attractive candidate for use in a wide range of experiments.

Aplicaciones Científicas De Investigación

Chemical Reactions and Structure Analysis

- Ammonolysis of Hydroxypicolinic Acids : Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been studied, showing the formation of 3-hydroxypicolinamide, which is relevant for understanding the chemical behavior of related compounds like 3-Fluoro-6-hydroxypicolinic acid (Moore, Kirk, & Newmark, 1979).

Molecular Interactions and Stability

- Study of Hydroxypicolinic Acids in Chelation and Molecular Interactions : Research on hydroxypicolinic acids, including this compound, shows their behavior in proton-related reactions and chelation with metals, relevant for applications in coordination chemistry and materials science (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Luminescent Materials Development

- Lanthanide Luminescent Materials : The creation of lanthanide complexes using 3-hydroxypicolinic acid, including the potential application of this compound, has been explored for developing new luminescent materials, particularly in the context of silica nanoparticles (Soares-Santos et al., 2003).

Medicinal Chemistry

- Synthesis and Antifungal Activity : The synthesis and antifungal activities of fluoro-quinazoline derivatives, which could be structurally related to this compound, have been investigated, contributing to understanding the potential medical applications of such compounds (Xu et al., 2007).

Biosynthetic Pathways

- Understanding Biosynthetic Pathways : Studies have been conducted to understand the biosynthesis of 3-hydroxypicolinic acid, which can provide insights into the biosynthesis and applications of structurally similar compounds like this compound in natural systems and synthetic biology (Xie & Ju, 2013).

Laser Desorption Mass Spectrometry

- Application in Mass Spectrometry : 3-Aminopicolinic acid, closely related to this compound, has been utilized as a matrix for laser desorption mass spectrometry, indicating potential applications of this compound in analytical chemistry (Taranenko et al., 1994).

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-fluoro-l-tyrosine, is known to target the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage.

Biochemical Pathways

The biosynthetic pathway of a similar compound, 3-Hydroxypicolinic acid (3-HPA), has been studied . It involves an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase to convert L-lysine to 3-HPA .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-6-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as lysine 2-aminotransferase and monooxygenase, which are involved in its biosynthesis . These interactions are crucial for the conversion of lysine to this compound, highlighting its importance in metabolic pathways. Additionally, the compound’s ability to chelate metal ions suggests potential interactions with metalloproteins, which could influence various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production . Furthermore, its impact on gene expression can lead to alterations in the synthesis of proteins involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . For example, the compound’s interaction with lysine 2-aminotransferase involves the formation of a Schiff base intermediate, which is essential for the enzyme’s catalytic activity . Additionally, this compound can influence gene expression by acting as a ligand for transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in metabolic flux and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway, which is responsible for the catabolism of tryptophan . The compound interacts with enzymes such as lysine 2-aminotransferase and monooxygenase, which facilitate its conversion from lysine. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These interactions determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The presence of this compound in these compartments can influence various cellular processes, including energy production and gene expression.

Propiedades

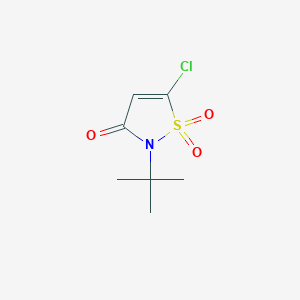

IUPAC Name |

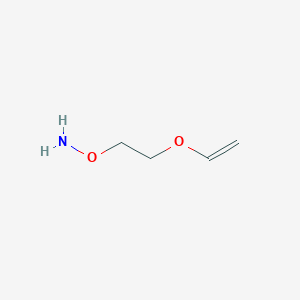

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZLTZNQIKHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620244 |

Source

|

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604774-05-2 |

Source

|

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)